1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran ring fused with a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by their spirocyclic fusion. Common synthetic routes may include:
Friedel-Crafts Acylation: This reaction introduces the acyl group to the benzofuran ring.
Nucleophilic Substitution: The bromophenyl group is introduced via nucleophilic substitution reactions.
Cyclization: The final step involves cyclization to form the spirocyclic structure under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Cyclization: Further cyclization reactions can modify the spirocyclic structure.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other spirocyclic benzofuran-piperidine derivatives. Compared to these, 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its specific substituents and the resulting biological activities. Some similar compounds include:
- Spiro[benzofuran-2,4’-piperidine] derivatives
- Spiro[benzofuran-3,4’-piperidine] derivatives
- Bromophenyl-substituted spirocyclic compounds .
These compounds share structural similarities but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
1'-[3-(2-bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c22-18-8-4-1-5-15(18)9-10-19(24)23-13-11-21(12-14-23)17-7-3-2-6-16(17)20(25)26-21/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIBOWPKZCGYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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